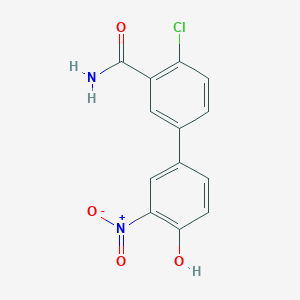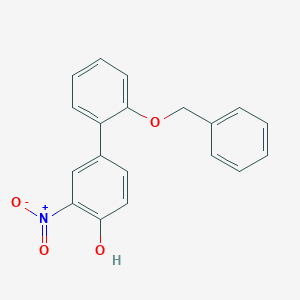![molecular formula C15H13FN2O4 B6383045 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-nitrophenol, 95% CAS No. 1261946-55-7](/img/structure/B6383045.png)
4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-nitrophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-nitrophenol, 95% (4-ECFNP-95%) is a nitrophenol compound with ethylcarbamoyl group attached to its phenyl ring. It is a colorless, crystalline solid that is soluble in organic solvents. 4-ECFNP-95% has been studied extensively for its potential applications in various scientific research fields, such as biochemistry, pharmacology, and molecular biology. This compound has been found to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.
Wissenschaftliche Forschungsanwendungen
4-ECFNP-95% has been studied extensively for its potential applications in various scientific research fields. For example, this compound has been found to possess antioxidant, anti-inflammatory, and anti-cancer properties. In addition, 4-ECFNP-95% has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s. Furthermore, this compound has been studied for its potential use in the treatment of metabolic disorders, such as type 2 diabetes.
Wirkmechanismus
The mechanism of action of 4-ECFNP-95% is not yet fully understood. However, it is believed that this compound may act by modulating the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS). In addition, 4-ECFNP-95% may also act by inhibiting the production of reactive oxygen species (ROS), which are known to be involved in the development of various diseases.
Biochemical and Physiological Effects
4-ECFNP-95% has been studied for its potential effects on various biochemical and physiological processes. For example, this compound has been found to possess antioxidant, anti-inflammatory, and anti-cancer properties. In addition, 4-ECFNP-95% has been found to modulate the activity of certain enzymes, such as COX-2 and NOS. Furthermore, this compound has been found to inhibit the production of ROS.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-ECFNP-95% in laboratory experiments include its availability, low cost, and ease of synthesis. Furthermore, this compound has been found to possess a wide range of biological activities, making it a useful tool for studying various biochemical and physiological processes. The main limitation of using 4-ECFNP-95% in laboratory experiments is that its mechanism of action is not yet fully understood.
Zukünftige Richtungen
The future directions for 4-ECFNP-95% research include further investigation into its mechanism of action, as well as its potential applications in the treatment of various diseases. In addition, further research into the biochemical and physiological effects of this compound is needed to fully understand its potential therapeutic benefits. Furthermore, further studies are needed to explore the potential use of 4-ECFNP-95% in combination with other compounds for the treatment of various diseases.
Synthesemethoden
The synthesis of 4-ECFNP-95% involves several steps. The first step involves the reaction of 4-fluorophenol with ethyl isocyanate in the presence of a base, such as potassium carbonate, to form 4-fluoro-2-ethoxycarbonylphenol. This intermediate product is then reacted with nitric acid to form 4-fluoro-2-nitroethylcarbamate. The final step involves the hydrolysis of 4-fluoro-2-nitroethylcarbamate with aqueous sodium hydroxide to produce 4-ECFNP-95%.
Eigenschaften
IUPAC Name |
N-ethyl-2-fluoro-4-(4-hydroxy-3-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O4/c1-2-17-15(20)11-5-3-9(7-12(11)16)10-4-6-14(19)13(8-10)18(21)22/h3-8,19H,2H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIOSANYUHICYAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686330 |
Source


|
| Record name | N-Ethyl-3-fluoro-4'-hydroxy-3'-nitro[1,1'-biphenyl]-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-nitrophenol | |
CAS RN |
1261946-55-7 |
Source


|
| Record name | N-Ethyl-3-fluoro-4'-hydroxy-3'-nitro[1,1'-biphenyl]-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-nitrophenol, 95%](/img/structure/B6382962.png)




![4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-nitrophenol, 95%](/img/structure/B6382998.png)







